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Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology,
diagnostics, and therapeutic development. They serve as probes for detecting specific nucleic
acid sequences, primers for PCR-based applications, and components of advanced imaging
and delivery systems. AF 555, a bright and photostable orange-fluorescent dye, is an excellent
choice for labeling oligonucleotides due to its high quantum yield and good water solubility.[1]
This document provides a detailed protocol for the covalent labeling of amine-modified
oligonucleotides with AF 555 carboxylic acid.

The labeling strategy involves a two-step reaction. First, the carboxylic acid group of AF 555 is
activated using a carbodiimide crosslinker, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide
(EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive
NHS ester. This activated dye is then reacted with an oligonucleotide that has been
synthesized with a primary amine modification, typically at the 5' or 3' terminus, to form a stable
amide bond. Subsequent purification is essential to remove unreacted dye and unlabeled
oligonucleotides, yielding a highly pure fluorescently labeled product for downstream
applications.

Materials and Methods
Materials Required
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o Amine-modified oligonucleotide

o AF 555 Carboxylic Acid

o 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

e N-hydroxysuccinimide (NHS)

e Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

o Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
e Coupling Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5[2]
* Nuclease-free water

e 3 M Sodium Acetate

e 100% Ethanol (ice-cold)

e 70% Ethanol (ice-cold)

» Reverse-phase HPLC system with a C8 or C18 column[3]

e Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

e Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA) in acetonitrile

o UV-Vis Spectrophotometer (e.g., NanoDrop)

Experimental Protocols

1. Activation of AF 555 Carboxylic Acid

This step converts the relatively unreactive carboxylic acid of the dye into an amine-reactive
NHS ester. It is crucial to perform this reaction in an anhydrous aprotic solvent to prevent
hydrolysis of the activated ester.

e Procedure:
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o Dissolve AF 555 carboxylic acid in anhydrous DMF or DMSO to a final concentration of
10 mg/mL.

o In a separate tube, prepare a fresh solution of EDC and NHS in anhydrous DMF or
DMSO. For a typical reaction, a molar excess of EDC and NHS over the dye is used. A
starting point is a 1.5:1.2 molar ratio of EDC:NHS to the dye.

o Add the EDC/NHS solution to the AF 555 carboxylic acid solution.
o Incubate the reaction for 1-2 hours at room temperature, protected from light.
2. Conjugation of Activated AF 555 to Amine-Modified Oligonucleotide

The activated AF 555 NHS ester is now ready to react with the primary amine on the
oligonucleotide. The efficiency of this reaction is pH-dependent, with optimal labeling occurring
at a pH of 8.3-8.5.[2]

e Procedure:

o Dissolve the amine-modified oligonucleotide in the coupling buffer to a concentration of 1-
5 mg/mL.

o Add the activated AF 555 NHS ester solution to the oligonucleotide solution. A 5- to 20-fold
molar excess of the activated dye over the oligonucleotide is a good starting point for
optimization.

o Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected
from light, with gentle mixing.

3. Purification of the Labeled Oligonucleotide

Purification is critical to remove unreacted dye, which can interfere with downstream
applications and quantification. A combination of ethanol precipitation and reverse-phase HPLC
Is recommended.

« Ethanol Precipitation (Initial Cleanup):

o To the conjugation reaction mixture, add 1/10th volume of 3 M Sodium Acetate.
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o Add 3 volumes of ice-cold 100% ethanol.

o Mix well and incubate at -20°C for at least 1 hour.

o Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.[3]

o Carefully decant the supernatant, which contains most of the unreacted dye.

o Wash the pellet with 500 pL of ice-cold 70% ethanol and centrifuge again for 10 minutes.
o Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

o Resuspend the pellet in nuclease-free water or HPLC mobile phase A.

e Reverse-Phase HPLC Purification (High Purity):

[¢]

Inject the resuspended pellet onto a C8 or C18 reverse-phase HPLC column.[3]

o Elute the labeled oligonucleotide using a linear gradient of acetonitrile in 0.1 M TEAA. A
typical gradient is 5-95% Mobile Phase B over 30 minutes.[3]

o Monitor the elution profile at both 260 nm (for oligonucleotide) and 555 nm (for AF 555
dye).

o The desired product, the AF 555-labeled oligonucleotide, will absorb at both wavelengths.
Unlabeled oligonucleotide will only absorb at 260 nm, and free dye will have a much lower
260/555 nm absorbance ratio than the labeled product.

o Collect the fractions corresponding to the doubly absorbing peak.
o Lyophilize the collected fractions to remove the volatile TEAA buffer and acetonitrile.

o Resuspend the purified, labeled oligonucleotide in a suitable nuclease-free buffer (e.g., TE
buffer or water) for storage.

4. Characterization and Quantification

The concentration and degree of labeling of the purified oligonucleotide should be determined
by UV-Vis spectrophotometry.
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e Procedure:

o Measure the absorbance of the purified AF 555-labeled oligonucleotide solution at 260 nm
(A260) and 555 nm (A555).

o Calculate the concentration of the oligonucleotide using the following formula:
» Oligonucleotide Concentration (M) = [A260 - (A555 x CF)] / € _oligo

= Where:

A260 is the absorbance at 260 nm.

AB555 is the absorbance at 555 nm.

CF is the correction factor for the absorbance of the dye at 260 nm (A260/Amax).
Note: The exact CF for AF 555 is not readily available and may need to be
determined empirically or estimated from similar dyes.

€_oligo is the molar extinction coefficient of the unlabeled oligonucleotide at 260 nm
(can be estimated based on the base composition).

o Calculate the concentration of the AF 555 dye using the following formula:
» Dye Concentration (M) = A555/¢_dye
= Where:
» A555 is the absorbance at 555 nm.

» €& dye is the molar extinction coefficient of AF 555 at 555 nm (~150,000 M~*cm~1).[1]
[41[5]

o Calculate the Degree of Labeling (DOL), which is the molar ratio of the dye to the
oligonucleotide:

= DOL = Dye Concentration / Oligonucleotide Concentration
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Data Presentation

Parameter Value/Range

ReferencelNotes

AF 555 Properties

Excitation Maximum ~555 nm

[1]14]

Emission Maximum ~565 nm

[1]14]

Molar Extinction Coefficient (at

~150,000 M—icm—?
~555 nm)

[1]141[5]

Reaction Conditions

Activation pH 6.0

Using 0.1 M MES buffer

Conjugation pH 8.3-85

Using 0.1 M Sodium

Bicarbonate or Borate buffer[2]

Molar excess of

Dye:Oligonucleotide 5:1t0 20:1 To be optimized
HPLC Purification

Column Type Reverse-phase C8 or C18 [3]

Mobile Phase A 0.1 M TEAA in water [3]

Mobile Phase B 0.1 M TEAA in acetonitrile [3]

) 5-95% Mobile Phase B over 30
Gradient _
minutes

[3]

Visualizations
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Experimental Workflow for Oligonucleotide Labeling
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Caption: Workflow for labeling oligonucleotides with AF 555.
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Application: Fluorescence In Situ Hybridization (FISH)

Cell/Tissue Preparation Detection

Hybridized Probe
Permeabilization Washing to remove
unbound probes

Hybridization
AF 555-labeled Target RNA/DNA Fluorescence
Oligonucleotide Probe in situ Microscopy

Click to download full resolution via product page

Caption: Generalized workflow for FISH using a labeled probe.

Application: Fluorescence In Situ Hybridization
(FISH)

AF 555-labeled oligonucleotides are highly effective probes for Fluorescence In Situ
Hybridization (FISH), a powerful technique used to visualize the location of specific nucleic acid
sequences within cells and tissues.[6][7][8] In a typical FISH experiment, the labeled
oligonucleotide probe is hybridized to its complementary sequence in fixed and permeabilized
cells.[6][9] After washing away unbound probes, the location of the target sequence is
visualized by fluorescence microscopy.

Brief Protocol for FISH:
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o Sample Preparation: Cells or tissue sections are fixed (e.g., with formaldehyde) and then
permeabilized to allow the probe to access the intracellular target.

» Hybridization: The sample is incubated with a hybridization buffer containing the AF 555-
labeled oligonucleotide probe. The temperature and duration of this step are optimized to
ensure specific binding of the probe to the target sequence.

e Washing: Stringent washes are performed to remove any non-specifically bound probes,
reducing background fluorescence.

e Imaging: The sample is mounted with an anti-fade mounting medium and visualized using a
fluorescence microscope equipped with appropriate filters for AF 555 (e.g., a TRITC/Cy3
filter set). The bright and photostable fluorescence of AF 555 allows for clear visualization of
the target nucleic acid's location.

This application is crucial in various research areas, including gene mapping, diagnosis of
chromosomal abnormalities, and studying the spatial organization of gene expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Labeling
Oligonucleotides with AF 555 Carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b12364350#labeling-oligonucleotides-with-af-555-
carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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